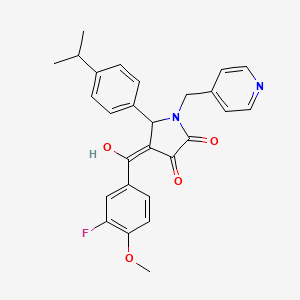
3-(2,4-Dichlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dichlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of dichlorophenyl and difluorobenzyl groups attached to a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.
Attachment of the Difluorobenzyl Group: The difluorobenzyl group can be attached through a thiolation reaction using 2,6-difluorobenzyl thiol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the aromatic rings, potentially leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives and hydrogenated aromatic rings.
Substitution: Functionalized aromatic rings with various substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicinal chemistry, 3-(2,4-dichlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine has shown promise as an antifungal and antibacterial agent. Its triazole ring is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides. Its ability to disrupt specific biological pathways in plants and fungi makes it an effective tool for crop protection.
Wirkmechanismus
The mechanism of action of 3-(2,4-dichlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine involves the inhibition of key enzymes in biological systems. For example, in fungi, it inhibits the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol. This disruption leads to the accumulation of toxic sterol intermediates and ultimately cell death. The compound’s molecular targets include specific enzymes and receptors that are critical for the survival and proliferation of pathogens.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Clotrimazole: A widely used antifungal compound with a similar mechanism of action.
Itraconazole: A triazole antifungal agent with a broader spectrum of activity.
Uniqueness
3-(2,4-dichlorophenyl)-5-((2,6-difluorobenzyl)thio)-4H-1,2,4-triazol-4-amine is unique due to its specific combination of dichlorophenyl and difluorobenzyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
586998-81-4 |
|---|---|
Molekularformel |
C15H10Cl2F2N4S |
Molekulargewicht |
387.2 g/mol |
IUPAC-Name |
3-(2,4-dichlorophenyl)-5-[(2,6-difluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H10Cl2F2N4S/c16-8-4-5-9(11(17)6-8)14-21-22-15(23(14)20)24-7-10-12(18)2-1-3-13(10)19/h1-6H,7,20H2 |
InChI-Schlüssel |
ZJGXKFXOFZQHOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12020447.png)
![4-methyl-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12020451.png)
![N-(2-bromophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12020455.png)
![[4-[(E)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] (E)-3-(4-tert-butylphenyl)prop-2-enoate](/img/structure/B12020456.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12020470.png)
![4-(4-butoxy-3-methylbenzoyl)-5-(3,4-dichlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12020475.png)
![3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-P-tolyl-1H-pyrazole-5-carboxylic acid](/img/structure/B12020478.png)


![(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12020498.png)
![N'-[(E)-(3,4-dichlorophenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12020499.png)

![3-(2,3-Dihydrobenzo[B][1,4]dioxin-7-YL)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid](/img/structure/B12020508.png)
